molecular formula C21H22N4O B2446238 7-[(3-methylbenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108711-93-7

7-[(3-methylbenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2446238
CAS RN: 2108711-93-7
M. Wt: 346.434
InChI Key: UHWWUOKMOVYWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3-methylbenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C21H22N4O and its molecular weight is 346.434. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, including similar structures, have been explored for their potential applications in medicinal chemistry. These compounds are synthesized through various chemical reactions and are characterized using techniques like IR, MS, 1H-NMR, and 13C-NMR. Such processes help in establishing the compound's structure and potential as a precursor for further pharmacological study (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

Research into the cytotoxic activities of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines has shown promise. These compounds are evaluated for their ability to inhibit the growth of cancer cells, with some showing significant cytotoxic effects. This research highlights the potential of such compounds in the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of novel benzothiazole pyrimidine derivatives have been investigated, showcasing their potential in fighting infectious diseases. Compounds synthesized with structures similar to the aforementioned chemical have exhibited excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in some cases. This opens up new avenues for the development of potent antimicrobial agents (Maddila et al., 2016).

Molecular Docking and Antiviral Screening

The compound and its derivatives have also been subjects of molecular docking studies and antiviral screenings. These studies involve evaluating the compound's ability to bind to specific viral enzymes or receptors, which is crucial for developing new antiviral therapies. Such research demonstrates the compound's potential in contributing to the treatment of viral infections (Aslam et al., 2013).

properties

IUPAC Name

2-(4-methylphenyl)-7-[(3-methylphenyl)methylamino]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-14-6-8-17(9-7-14)18-11-19-21(26)23-13-20(25(19)24-18)22-12-16-5-3-4-15(2)10-16/h3-11,20,22H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWWUOKMOVYWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3-methylbenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.